(Sar1,ile7)-angiotensin iii
(Sar1,ile7)-angiotensin iii
Brand Name:
Vulcanchem
CAS No.:
116331-58-9
VCID:
VC20876961
InChI:
InChI=1S/C40H61N9O9/c1-8-23(5)33(47-35(52)28(17-25-12-14-27(50)15-13-25)44-37(54)32(22(3)4)46-31(51)20-41-7)38(55)45-29(18-26-19-42-21-43-26)39(56)49-16-10-11-30(49)36(53)48-34(40(57)58)24(6)9-2/h12-15,19,21-24,28-30,32-34,41,50H,8-11,16-18,20H2,1-7H3,(H,42,43)(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53)(H,57,58)/t23-,24-,28-,29-,30-,32-,33-,34-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)CNC
Molecular Formula:
C42H65N9O11
Molecular Weight:
812 g/mol
(Sar1,ile7)-angiotensin iii
CAS No.: 116331-58-9
Cat. No.: VC20876961
Molecular Formula: C42H65N9O11
Molecular Weight: 812 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116331-58-9 |
|---|---|
| Molecular Formula | C42H65N9O11 |
| Molecular Weight | 812 g/mol |
| IUPAC Name | (2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
| Standard InChI | InChI=1S/C40H61N9O9/c1-8-23(5)33(47-35(52)28(17-25-12-14-27(50)15-13-25)44-37(54)32(22(3)4)46-31(51)20-41-7)38(55)45-29(18-26-19-42-21-43-26)39(56)49-16-10-11-30(49)36(53)48-34(40(57)58)24(6)9-2/h12-15,19,21-24,28-30,32-34,41,50H,8-11,16-18,20H2,1-7H3,(H,42,43)(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53)(H,57,58)/t23-,24-,28-,29-,30-,32-,33-,34-/m0/s1 |
| Standard InChI Key | CWYSINAKYPWESJ-KCPCHNEOSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)CNC |
| SMILES | CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)CNC |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)CNC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator